molecular formula C12H11ClN2O4S B2500354 7-(Cyclopropylamino)thieno[3,2-b]pyridine-3,6-dicarboxylic acid hydrochloride CAS No. 2177258-28-3

7-(Cyclopropylamino)thieno[3,2-b]pyridine-3,6-dicarboxylic acid hydrochloride

Cat. No.: B2500354
CAS No.: 2177258-28-3
M. Wt: 314.74
InChI Key: BPCPFSXBOWQZKW-UHFFFAOYSA-N
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Description

7-(Cyclopropylamino)thieno[3,2-b]pyridine-3,6-dicarboxylic acid hydrochloride is a useful research compound. Its molecular formula is C12H11ClN2O4S and its molecular weight is 314.74. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Studies

  • Researchers El-Meligie et al. (2020) explored synthetic approaches to thieno[3,2-d]pyrimidine and thieno[3,4-b]pyridine derivatives, which are structurally related to 7-(Cyclopropylamino)thieno[3,2-b]pyridine-3,6-dicarboxylic acid hydrochloride. Their work focuses on the versatility of thiophene-2-carboxamides for the preparation of these compounds (El-Meligie et al., 2020).

Antibacterial Properties

  • A study by El-Abadelah et al. (1998) investigated the synthesis and antibacterial activity of certain thienopyridinone derivatives, including those similar to this compound. This study sheds light on the potential antibacterial applications of such compounds (El-Abadelah et al., 1998).

Antitumor Activity

  • Queiroz et al. (2010) prepared novel 6-[(hetero)arylamino]thieno[3,2-b]pyridines and evaluated their antitumoral activities. This work provides insights into the potential use of similar compounds in cancer research (Queiroz et al., 2010).

Synthetic and Chemical Transformations

  • Klemm et al. (1985) explored the chemistry of thienopyridines, including methods for the synthesis and transformation of compounds related to this compound. Their research contributes to the understanding of the chemical behavior of these compounds (Klemm et al., 1985).

Properties

IUPAC Name

7-(cyclopropylamino)thieno[3,2-b]pyridine-3,6-dicarboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O4S.ClH/c15-11(16)6-3-13-8-7(12(17)18)4-19-10(8)9(6)14-5-1-2-5;/h3-5H,1-2H2,(H,13,14)(H,15,16)(H,17,18);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPCPFSXBOWQZKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC2=C3C(=NC=C2C(=O)O)C(=CS3)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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